

Application Note: Comprehensive Analytical Characterization of 2-(Azetidin-3-yl)propan-2-ol

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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)propan-2-ol

Cat. No.: B594524

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Introduction: The Imperative for Rigorous Characterization

2-(Azetidin-3-yl)propan-2-ol is a saturated heterocyclic compound featuring a strained four-membered azetidine ring and a tertiary alcohol functional group. As a small molecule, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex active pharmaceutical ingredients (APIs).^{[1][2][3]} The unique conformational constraints imposed by the azetidine ring can significantly influence the pharmacological properties of a final drug product.^[4]

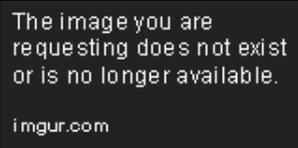
Given its role as a critical intermediate, ensuring the identity, purity, and stability of **2-(Azetidin-3-yl)propan-2-ol** is paramount.^[5] A comprehensive analytical characterization is not merely a quality control measure; it is a foundational component of the entire drug development process, mandated by regulatory bodies like the FDA.^[6] This guide provides a multi-faceted analytical strategy, detailing the causality behind method selection and offering robust protocols for the complete characterization of this compound.

The analytical workflow will encompass chromatographic, spectroscopic, and thermal methods to build a complete profile of the molecule, including its structure, purity, and potential impurities.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the molecule's properties informs the selection and optimization of analytical methods.

Table 1: Physicochemical Properties of **2-(Azetidin-3-yl)propan-2-ol Hydrochloride**

Property	Value	Source
Chemical Name	2-(azetidin-3-yl)propan-2-ol hydrochloride	[7]
CAS Number	1357923-33-1	[8]
Molecular Formula	C ₆ H ₁₄ ClNO	[7]
Molecular Weight	151.63 g/mol	[7]
Structure		-

| Predicted Properties| Highly polar, water-soluble, basic (due to the amine) | General Chemical Principles |

Anticipating the Impurity Profile

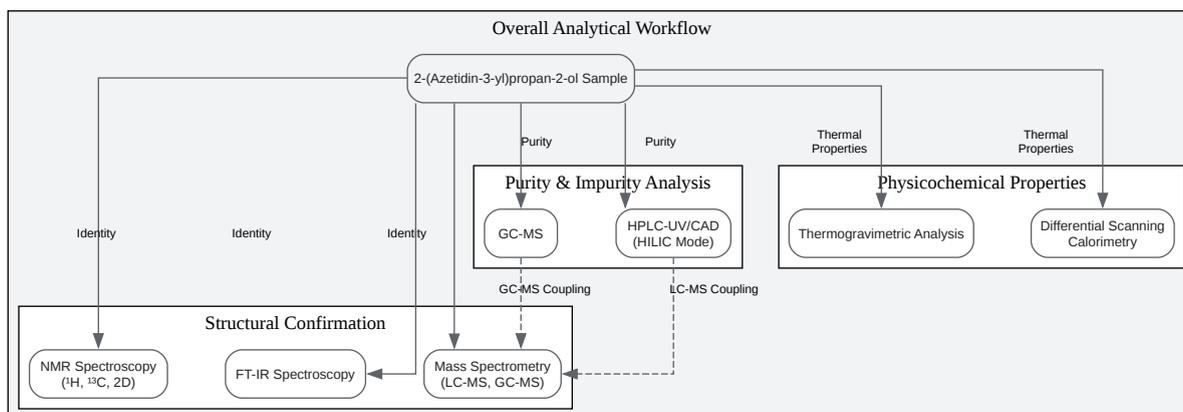
Impurity profiling is a critical activity to ensure the safety and efficacy of the final API.[9] Impurities can arise from various stages, including the synthesis, degradation, or storage of the intermediate.[10][11] Common synthetic routes to 3-substituted azetidines may involve the ring-opening of epoxides followed by cyclization or the reduction of azetidin-3-ones.[12][13]

Potential impurities could therefore include:

- Starting Materials: Unreacted precursors from the synthesis.
- Intermediates: Partially reacted molecules.
- By-products: Resulting from side reactions, such as the formation of pyrrolidines or products of over-reaction.[13]

- Degradation Products: The strained azetidine ring can be susceptible to cleavage under harsh pH or temperature conditions.
- Residual Solvents: Solvents used during synthesis and purification.

A logical workflow for characterization is essential to identify and quantify these components.



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Caption: High-level workflow for comprehensive analysis.

Chromatographic Methods for Purity and Separation

Chromatography is the gold standard for separating and quantifying the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: The high polarity of **2-(Azetidin-3-yl)propan-2-ol** (containing both amine and hydroxyl groups) makes it challenging to retain on traditional C18 reversed-phase columns, where it would likely elute in the void volume.[14][15] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes.[16] This allows for effective separation from non-polar and less-polar impurities.

Protocol: HILIC-UV/CAD Analysis

- Instrumentation: HPLC system with UV and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD/ELSD is recommended as the analyte lacks a strong chromophore.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 90:10 (v/v) acetonitrile/water to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm).
 - Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.0.
 - Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.0.
 - Gradient: 0-10 min, 0-50% B; 10-12 min, 50% B; 12.1-15 min, 0% B.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 2 μL.
 - UV Detection: 205 nm.
 - CAD Settings: Nitrogen gas, 35 psi; Evaporation Temperature: 35 °C.

Data Interpretation: The purity is calculated based on the peak area percentage. The identity of impurities can be further investigated by coupling this method to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is an excellent technique for analyzing volatile and thermally stable compounds. As a tertiary alcohol, the analyte may be susceptible to dehydration in the hot GC inlet.^{[17][18]} However, a well-optimized, rapid temperature program can often mitigate this. The primary utility of GC-MS here is to detect volatile organic impurities, residual solvents, and to provide an orthogonal separation technique to HPLC. The mass spectrometer provides definitive identification of separated components.

Protocol: GC-MS Analysis

- Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole).
- Sample Preparation: Prepare a 1 mg/mL solution in methanol.
- Chromatographic Conditions:
 - Column: Mid-polarity column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection: 1 μ L, Split ratio 20:1.
 - Oven Program: Initial 50 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
 - MS Transfer Line: 280 °C.
 - MS Source: 230 °C.
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: 35-300 amu.

Expected Mass Spectrum Fragmentation: The molecular ion may be weak or absent for tertiary alcohols.^[18] Expect to see characteristic fragments corresponding to:

- [M-15]⁺: Loss of a methyl group (α -cleavage).
- [M-18]⁺: Loss of water (H₂O), a common fragmentation for alcohols.
- [M-43]⁺: Loss of an isopropyl group.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides irrefutable proof of the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework. Key diagnostic signals will include the diastereotopic protons of the azetidine ring and the singlets for the gem-dimethyl groups.

^[19]

Protocol: ¹H and ¹³C NMR

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in Deuterium Oxide (D₂O) or DMSO-d₆.
- Acquisition:
 - ¹H NMR: Acquire 16-32 scans.
 - ¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
 - 2D NMR (Optional but Recommended): COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities.

Table 2: Predicted NMR Signal Assignments (in D₂O)

Assignment	^1H δ (ppm), Multiplicity	^{13}C δ (ppm)	Rationale
2 x $-\text{CH}_3$	~1.2 (s, 6H)	~25	Two equivalent methyl groups, singlet.
$-\text{CH}$ (Azetidine C3)	~3.0-3.3 (m, 1H)	~40	Methine proton coupled to ring CH_2 protons.
2 x $-\text{CH}_2$ (Azetidine C2, C4)	~3.8-4.2 (m, 4H)	~55	Diastereotopic methylene protons of the strained ring.[19]

| $-\text{OH}$, $-\text{NH}$ | Not observed or broad | - | Protons exchange with D_2O solvent. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and simple method to confirm the presence of key functional groups. [20]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrumentation: FT-IR spectrometer with an ATR accessory.
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Acquisition: Collect spectrum from 4000 to 400 cm^{-1} , averaging 16-32 scans.

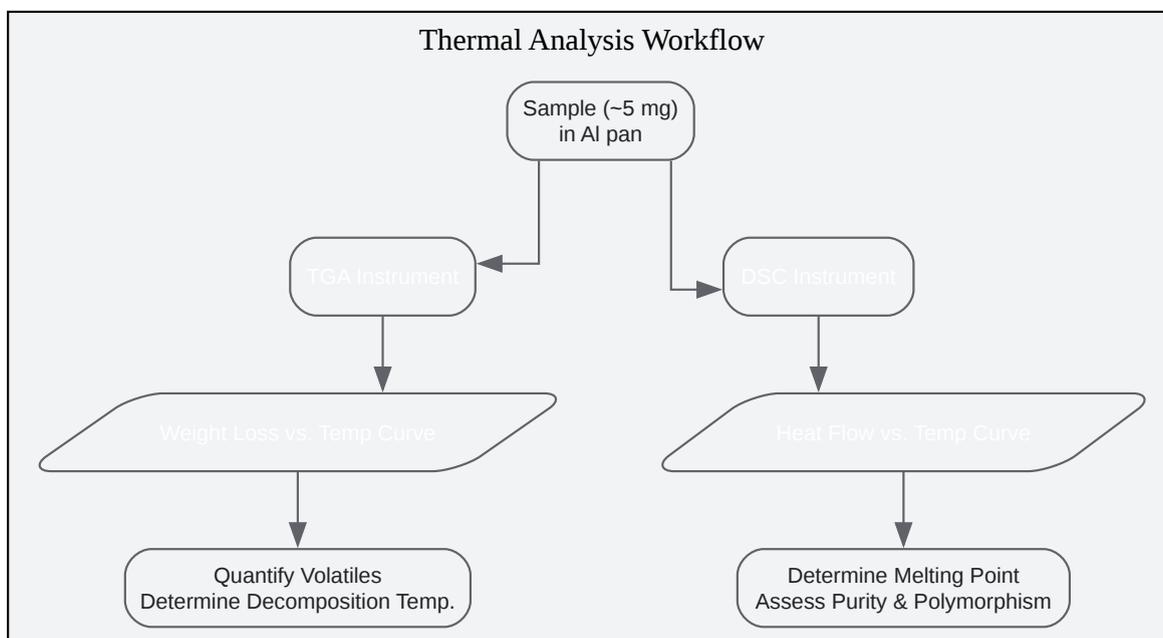
Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200 (broad)	O-H (Alcohol)	Stretching
3300-3100 (med)	N-H (Sec. Amine)	Stretching
2980-2850	C-H (Alkyl)	Stretching
1150-1050	C-O (Tert. Alcohol)	Stretching

| 1250-1020 | C-N (Amine) | Stretching |

Thermal Analysis for Stability and Physical Properties

Thermal methods provide crucial data on the material's stability, melting behavior, and the presence of volatiles like water or solvents.[\[21\]](#)[\[22\]](#)



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Caption: Workflow for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile material (water, residual solvents) and to determine the temperature at which the compound begins to decompose.[23]

Protocol: TGA

- Instrumentation: TGA instrument.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.
- Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion, and to screen for different polymorphic forms, which can have different physicochemical properties.[21]

Protocol: DSC

- Instrumentation: DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
- Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Table 4: Summary of Thermal Analysis Data

Technique	Parameter Measured	Typical Expected Result
TGA	Weight Loss below 120 °C	< 1% (indicates absence of significant volatiles)
	Onset of Decomposition	> 200 °C (indicates good thermal stability)
DSC	Melting Point (T_m)	Sharp endotherm, characteristic of the compound.

| | Enthalpy of Fusion (ΔH_f) | Provides information about crystallinity. |

Conclusion

The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of **2-(Azetidin-3-yl)propan-2-ol**. By employing an orthogonal combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug developers can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to these protocols ensures high-quality material, which is fundamental to the successful development of safe and effective medicines.

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